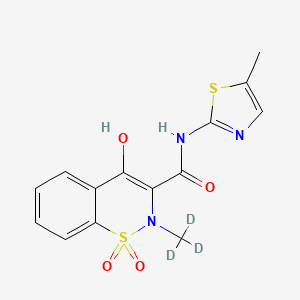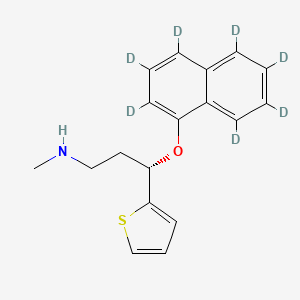
Duloxetine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Duloxetine-d7 is a deuterated form of duloxetine, a serotonin-norepinephrine reuptake inhibitor. It is primarily used in scientific research to study the pharmacokinetics and metabolism of duloxetine. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Duloxetine-d7 involves the incorporation of deuterium atoms into the duloxetine molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in duloxetine are replaced with deuterium using deuterium gas (D2) under specific conditions. Another method involves the use of deuterated reagents during the synthesis of duloxetine.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as duloxetine but with deuterated reagents. The process involves multiple steps, including the preparation of intermediates and the final deuteration step. The reaction conditions are carefully controlled to ensure high yield and purity of the deuterated product.
Analyse Des Réactions Chimiques
Types of Reactions: Duloxetine-d7 undergoes various chemical reactions similar to duloxetine. These include:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful in studying the compound’s behavior and interactions in biological systems.
Applications De Recherche Scientifique
Duloxetine-d7 is widely used in scientific research for various applications:
Pharmacokinetics: It helps in studying the absorption, distribution, metabolism, and excretion of duloxetine in the body.
Metabolism Studies: The deuterated form allows researchers to trace the metabolic pathways and identify metabolites.
Drug Development: It is used in the development of new drugs by providing insights into the pharmacological properties of duloxetine.
Biological Research: this compound is used in studies related to neurotransmitter regulation and its effects on the central nervous system.
Industrial Applications: It is used in the quality control and validation of duloxetine production processes.
Mécanisme D'action
Duloxetine-d7, like duloxetine, inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing their effects on mood regulation and pain perception. The compound does not significantly affect other neurotransmitter systems, making it a selective serotonin-norepinephrine reuptake inhibitor.
Comparaison Avec Des Composés Similaires
Duloxetine: The non-deuterated form, used clinically for depression and anxiety.
Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with similar therapeutic effects.
Desvenlafaxine: A metabolite of venlafaxine with similar pharmacological properties.
Uniqueness of Duloxetine-d7: this compound is unique due to the presence of deuterium atoms, which provide a distinct advantage in research applications. The deuterium atoms allow for precise tracing and analysis without altering the compound’s pharmacological effects. This makes this compound an invaluable tool in pharmacokinetic and metabolic studies.
Propriétés
IUPAC Name |
(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-3-thiophen-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m0/s1/i2D,3D,4D,6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUITGRIYCTCEM-KGAVXYHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCNC)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
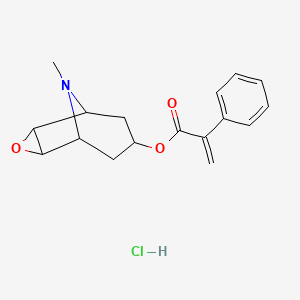
![1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562368.png)
![(3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562369.png)



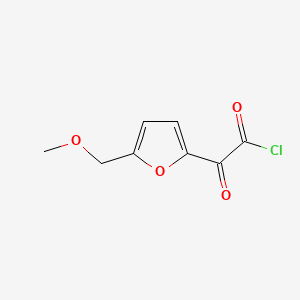
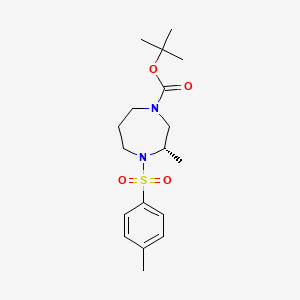
![(4S)-6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B562380.png)
![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)
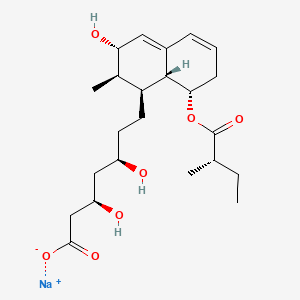
![[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione](/img/structure/B562386.png)
